5-Oxo-tetrahydro-furan-3-carbaldehyde
Overview
Description
5-Oxo-tetrahydro-furan-3-carbaldehyde is a heterocyclic organic compound with the molecular formula C5H6O3. It is characterized by a furan ring that is partially hydrogenated and contains both an aldehyde and a ketone functional group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-tetrahydro-furan-3-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of γ-hydroxybutyraldehyde under acidic conditions. Another method includes the oxidation of tetrahydrofuran derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves the catalytic oxidation of tetrahydrofuran. This process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of the oxidizing agent.
Chemical Reactions Analysis
Types of Reactions: 5-Oxo-tetrahydro-furan-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde or ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Grignard reagents, organolithium compounds, and other nucleophiles.
Major Products:
Oxidation: 5-Oxo-tetrahydro-furan-3-carboxylic acid.
Reduction: 5-Hydroxy-tetrahydro-furan-3-carbaldehyde and 5-Hydroxy-tetrahydro-furan-3-methanol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
5-Oxo-tetrahydro-furan-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 5-Oxo-tetrahydro-furan-3-carbaldehyde involves its reactivity with various biological and chemical targets. The aldehyde and ketone groups can form covalent bonds with nucleophiles, leading to the formation of adducts that can interfere with biological processes. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity, affecting cellular redox states and metabolic pathways.
Comparison with Similar Compounds
Tetrahydrofuran: A fully hydrogenated analog without the aldehyde and ketone groups.
Furan-3-carbaldehyde: A non-hydrogenated analog with only an aldehyde group.
5-Hydroxy-tetrahydrofuran-3-carbaldehyde: A reduced form with a hydroxyl group instead of a ketone.
Uniqueness: 5-Oxo-tetrahydro-furan-3-carbaldehyde is unique due to the presence of both an aldehyde and a ketone group within a partially hydrogenated furan ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
5-oxooxolane-3-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c6-2-4-1-5(7)8-3-4/h2,4H,1,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGFRDLDPADMCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1=O)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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